

NanoBiT® Assay Technical Support Center: Troubleshooting High Background Signal

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Compound of Interest

Compound Name: *SmBiT Tag*

Cat. No.: *B15602181*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background signal in their NanoBiT® assays.

Frequently Asked Questions (FAQs)

Q1: What is considered a high background signal in a NanoBiT® assay?

A high background signal is a luminescent reading from negative control wells that is significantly above the baseline reading of the instrument, or results in a low signal-to-background ratio. A high-quality assay should ideally have a signal-to-background ratio of at least 100-fold.[\[1\]](#)

Q2: What are the common causes of high background signal in NanoBiT® assays?

Common causes include:

- Overexpression of NanoBiT® fusion proteins: High intracellular concentrations of LgBiT and SmBiT fusion proteins can lead to non-specific proximity and spontaneous complementation.[\[2\]](#)
- Non-specific binding: The fusion proteins may interact non-specifically with each other or with other cellular components.

- Substrate auto-luminescence: The furimazine substrate in the Nano-Glo® reagent can emit a low level of light spontaneously.[1]
- Cell health and density: Unhealthy or overly dense cell cultures can contribute to higher background.
- Reagent or plate contamination: Contamination of media, buffers, or assay plates can lead to spurious signals.[1]

Q3: How can I differentiate between a true protein-protein interaction (PPI) signal and a high background signal?

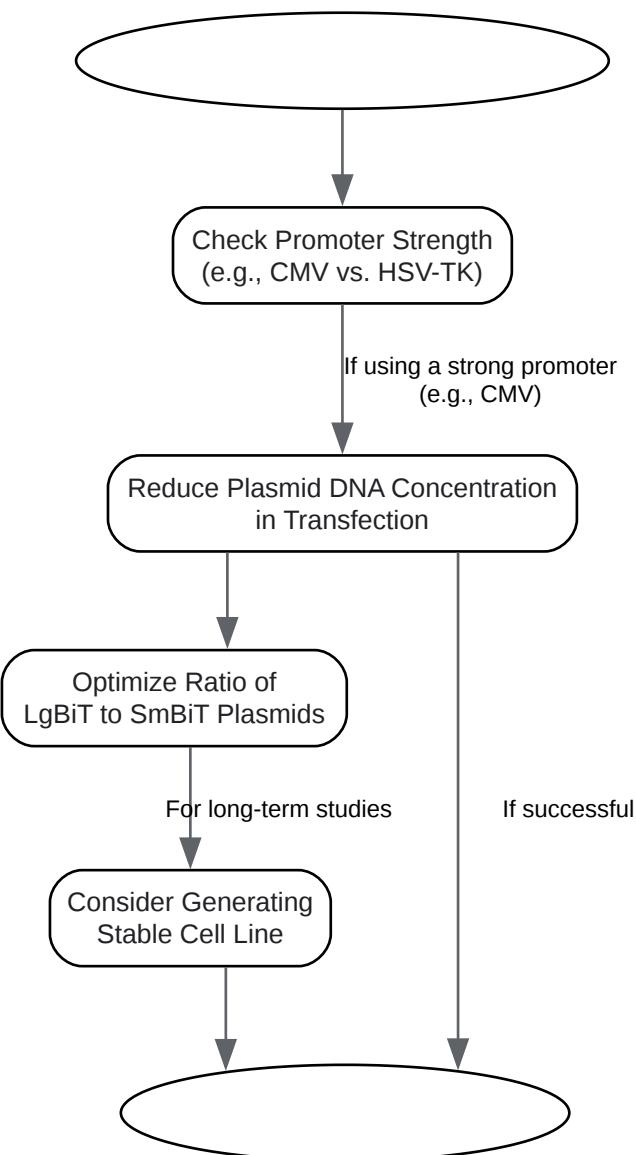
To confirm the specificity of an interaction, you can perform control experiments. For example, you can titrate the expression of an untagged version of one of the fusion proteins. A specific interaction will show a decrease in luminescence as the untagged protein competes for binding, whereas a non-specific signal is less likely to be affected.[2] Additionally, comparing the signal from your experimental wells to a negative control (e.g., cells expressing one fusion protein and a non-interacting control protein fused to the other NanoBiT® subunit) is crucial.[2][3]

Troubleshooting Guides

High background signal can obscure the detection of specific protein-protein interactions. The following guides provide systematic approaches to identify and mitigate the sources of high background in your NanoBiT® assays.

Issue 1: High Background Due to Protein Overexpression

Overexpression of LgBiT and SmBiT fusion proteins is a frequent cause of high background. The increased intracellular concentration can lead to random collisions and non-specific complementation of the NanoBiT® subunits.



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Caption: Troubleshooting workflow for high background caused by protein overexpression.

Protocol 1: Optimizing Plasmid DNA Concentration

This protocol is for transient transfection in a 96-well plate format and aims to find the optimal DNA concentration that provides a good signal-to-background ratio.

Materials:

- HEK293 cells (or other suitable cell line)

- Complete growth medium
- Opti-MEM® I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD or ViaFect™)
- Plasmid DNA for LgBiT and SmBiT fusion proteins
- White, opaque 96-well assay plates
- Nano-Glo® Live Cell Assay System

Procedure:

- Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in 80-90% confluence at the time of transfection.
- On the day of transfection, prepare a serial dilution of your LgBiT and SmBiT fusion protein plasmids. A suggested range is from 100 ng down to 1 ng total DNA per well. Maintain a 1:1 mass ratio of the LgBiT and SmBiT plasmids.
- For each DNA concentration, prepare the transfection complex according to the manufacturer's protocol.
- Add the transfection complexes to the cells and incubate for 20-24 hours.
- Prepare the Nano-Glo® Live Cell Reagent according to the product manual.
- Add the reagent to the wells and measure luminescence using a plate reader.
- Include negative controls, such as cells transfected with a non-interacting protein pair, to determine the background for each DNA concentration.
- Calculate the signal-to-background ratio for each DNA concentration and select the concentration that provides the best window.

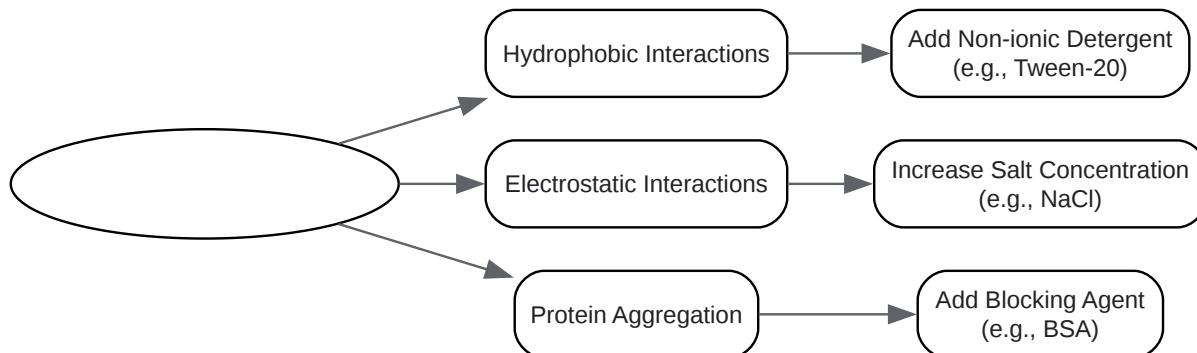
Table 1: Example Data for DNA Concentration Optimization

Total DNA per well (ng)	Average Signal (RLU)	Average Background (RLU)	Signal-to- Background Ratio
100	5,000,000	100,000	50
50	3,500,000	50,000	70
25	2,000,000	20,000	100
10	800,000	8,000	100
5	300,000	5,000	60
1	100,000	4,000	25

Note: These are example values and will vary depending on the specific protein pair and cell type.

Issue 2: High Background Due to Non-Specific Binding

Non-specific binding can occur between the fusion proteins themselves or between the proteins and other cellular components. This can be influenced by the assay buffer and conditions.



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Caption: Relationship between causes of non-specific binding and potential solutions.

Protocol 2: Optimizing Lysis/Assay Buffer for Biochemical Assays

For biochemical (cell-free) NanoBiT® assays, the composition of the lysis and assay buffer is critical for minimizing non-specific binding.

Materials:

- Cell lysate containing LgBiT and SmBiT fusion proteins
- Base lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)
- Stock solutions of buffer additives:
 - Tween-20 (10%)
 - NaCl (5 M)
 - Bovine Serum Albumin (BSA) (10%)
- Nano-Glo® Luciferase Assay System
- White, opaque 384-well assay plates

Procedure:

- Prepare a series of lysis/assay buffers with varying concentrations of additives. For example:
 - Base buffer + 0.01%, 0.05%, and 0.1% Tween-20
 - Base buffer + 150 mM, 300 mM, and 500 mM NaCl
 - Base buffer + 0.1%, 0.5%, and 1% BSA
- Thaw the cell lysate on ice.
- In a 384-well plate, add a constant amount of cell lysate to wells containing the different buffer formulations.
- Include negative control lysate (e.g., from cells expressing only one fusion partner) for each buffer condition.

- Incubate for a short period (e.g., 15 minutes) at room temperature.
- Add the Nano-Glo® reagent and measure luminescence.
- Calculate the signal-to-background ratio for each buffer condition to identify the optimal composition.

Table 2: Example Buffer Optimization Data

Buffer Additive	Average Signal (RLU)	Average Background (RLU)	Signal-to-Background Ratio
None	2,500,000	80,000	31
0.05% Tween-20	2,300,000	40,000	58
300 mM NaCl	2,000,000	35,000	57
0.5% BSA	2,400,000	30,000	80
0.05% Tween-20 + 0.5% BSA	2,200,000	20,000	110

Note: These are example values and the optimal buffer composition will be protein-dependent.

Issue 3: High Background from Substrate Auto-luminescence

The Nano-Glo® substrate, furimazine, can have a low level of auto-luminescence. While generally minimal, it can be a source of background in highly sensitive assays.

Protocol 3: Titration of Nano-Glo® Substrate

This protocol aims to find the lowest concentration of substrate that still provides a robust signal, thereby minimizing the contribution of auto-luminescence to the background.

Materials:

- Transfected cells expressing the NanoBiT® fusion proteins

- Nano-Glo® Live Cell Substrate and LCS Dilution Buffer
- White, opaque 96-well assay plates

Procedure:

- Prepare a serial dilution of the Nano-Glo® Live Cell Substrate in the LCS Dilution Buffer. For example, prepare 1:100, 1:200, 1:400, and 1:800 dilutions.
- To your experimental wells (with interacting proteins) and negative control wells (e.g., mock-transfected cells), add the different dilutions of the reconstituted Nano-Glo® reagent.
- Measure luminescence immediately and at several time points (e.g., 10, 30, and 60 minutes) to assess signal stability.
- Calculate the signal-to-background ratio for each substrate dilution.
- Select the dilution that provides the highest signal-to-background ratio while maintaining a stable and sufficiently strong signal.

General Best Practices for Reducing Background

- Use Proper Controls: Always include a negative control (e.g., a non-interacting protein pair) and a mock-transfected control to accurately determine the background luminescence.[2][3]
- Optimize Cell Seeding Density: Ensure that cells are healthy and not overgrown, as this can affect protein expression and increase background.
- Maintain Sterile Technique: Avoid contamination of reagents and cell cultures.
- Use Opaque White Plates: For luminescence assays, white plates are recommended as they maximize the light signal.
- Ensure Proper Reagent Storage and Handling: Store the Nano-Glo® substrate and buffer as recommended by the manufacturer to prevent degradation.[1] Prepare the final reagent fresh for each experiment.[4]

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